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Compound of Interest

(R)-p-Chlorophenyl phenyl!
Compound Name:

sulfoxide
CAS No.: 2184973-82-6
Cat. No.: B3116635

Get Quote

\ J

An In-Depth Technical Guide to the Physicochemical Properties of (R)-p-Chlorophenyl Phenyl
Sulfoxide

Abstract This technical guide provides a comprehensive analysis of (R)-p-chlorophenyl
phenyl sulfoxide, a chiral diaryl sulfoxide critical in asymmetric synthesis and pharmaceutical
development. It details the physicochemical properties, stereochemical assignment, synthesis
methodologies, and analytical characterization protocols necessary for its application as a
chiral auxiliary and ligand.

Introduction

(R)-p-Chlorophenyl phenyl sulfoxide (CAS: 2184973-82-6 for the (R)-enantiomer; 1016-82-6
for the racemate) is a diaryl sulfoxide featuring a stereogenic sulfur atom. Unlike alkyl aryl
sulfoxides, diaryl sulfoxides possess unique electronic and steric properties due to the
presence of two aromatic rings, making them valuable as chiral controllers in asymmetric
catalysis and as intermediates in the synthesis of biologically active compounds.
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The sulfinyl group (

) is intrinsically chiral when the two organic substituents are different.[1] In this compound, the
p-chlorophenyl and phenyl groups create a chiral environment around the sulfur atom, which is
stable to racemization at ambient temperatures but can undergo thermal inversion at elevated
temperatures.

Physicochemical Properties

The physicochemical profile of (R)-p-chlorophenyl phenyl sulfoxide is defined by its chirality,
electronic structure, and solid-state characteristics.

Structural & Stereochemical Analysis

e Chemical Formula: C
H
ClOoS

e Molecular Weight: 236.72 g/mol

o Chirality: The sulfur atom is the sole stereogenic center. The absolute configuration is
designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules (CI-C6H4 > C6H5
> O lone pair).

o Optical Rotation: The (R)-enantiomer typically exhibits a positive specific rotation (

) in common solvents like chloroform or acetone.

» Electronic Effects: The p-chloro substituent exerts an electron-withdrawing inductive effect (-
I) and a mesomeric effect (+M) on the aromatic ring, influencing the Lewis basicity of the
sulfinyl oxygen.

Physical Parameters
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Property Value | Description Notes

) White to off-white crystalline Forms distinct monoclinic or
Physical State ) .
solid orthorhombic crystals.

Enantiopure forms often

exhibit sharper, sometimes

Melting Point 77-80 °C (Racemate) ) ) )
higher melting points
depending on crystal packing.
Soluble in CHCI
CH Limited solubility in non-polar
Solubility hydrocarbons (Hexane);
Cl Insoluble in water.

, MeOH, Acetone

Estimated based on structural
Partition Coefficient LogP ~2.5-3.0 fragments; indicates moderate

lipophilicity.

Thermally stable up to ~200°C;

Racemization Barrier racemizes via pyramidal

kcal/mol
inversion at high temperatures.
Sensitive to strong oxidants
Stabilit Stable under ambient (converts to sulfone) and
ability . .
conditions reducing agents (converts to

sulfide).

Synthesis and Resolution Methodologies

The preparation of enantiopure (R)-p-chlorophenyl phenyl sulfoxide is achieved through two
primary pathways: Asymmetric Oxidation of the sulfide precursor or Resolution of the racemate.

Asymmetric Oxidation (Catalytic)

This method involves the enantioselective oxidation of 4-chlorophenyl phenyl sulfide using a
chiral catalyst.
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« Reagents: H

O

or Cumene Hydroperoxide (oxidant), Chiral Ti(IV) complex (e.g., Kagan's reagent) or Chiral
Mn(lll) Salen complex.

e Mechanism: The chiral metal complex coordinates the sulfide and the oxidant, directing the
oxygen transfer to one face of the sulfur atom.

o Protocol Insight: The reaction temperature must be strictly controlled (typically -20°C to 0°C)
to maximize enantiomeric excess (ee) and minimize over-oxidation to the sulfone.

Resolution via Chiral HPLC

For high-purity applications, the racemate is resolved using preparative High-Performance
Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

» Stationary Phase: Amylose or Cellulose derivatives (e.g., Chiralpak IA/IB/IC or Chiralcel OD-
H).

» Mobile Phase: Hexane/lsopropanol mixtures (typically 90:10 to 80:20).

Workflow Visualization

Phenyl Sulfide Controlled O-Transfer J

Asymmetric Oxidation
(Chiral Ti/Mn Catalyst + H202)

4Cl
(Prochiral Precursor) )

Click to download full resolution via product page

Figure 1: Synthetic workflow for the production of (R)-p-chlorophenyl phenyl sulfoxide via
asymmetric oxidation.

Analytical Characterization Protocols
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To ensure scientific integrity, the identity and purity of the compound must be validated using

the following self-validating protocols.

Chiral HPLC Analysis

Objective: Determine Enantiomeric Excess (ee).

Column: Daicel Chiralcel OD-H (4.6 mm x 250 mm, 5 pm).

Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).[2]

Flow Rate: 1.0 mL/min.[2]

Detection: UV at 254 nm.

Expected Retention: The (R)- and (S)-enantiomers will show distinct retention times (e.g.,

and

). Comparison with a racemic standard is mandatory to assign peaks.

NMR Spectroscopy

1H NMR (400 MHz, CDCI
):
7.60—7.55 (m, 2H), 7.50-7.40 (m, 5H), 7.35-7.30 (m, 2H).

Chiral Shift Reagent Study: Addition of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle
alcohol) induces chemical shift non-equivalence (

) in the aromatic protons, allowing for ee determination by NMR integration if HPLC is
unavailable.

X-Ray Crystallography

Objective: Determination of Absolute Configuration.

Method: Single crystal growth from CH
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Cl
/Hexane by slow evaporation.

e Analysis: The anomalous dispersion of the sulfur and chlorine atoms allows for the direct
assignment of the absolute configuration (R or S) using the Flack parameter.

Applications in Drug Development
(R)-p-Chlorophenyl phenyl sulfoxide serves as a versatile chiral building block:

o Chiral Ligand: The sulfinyl group can coordinate to transition metals (Rh, Pd), directing
stereoselectivity in C-C bond-forming reactions.

o Auxiliary: In diastereoselective reactions (e.g., Pummerer rearrangement), the chiral sulfur
center induces asymmetry in the adjacent carbon framework.

» Bioactive Intermediate: The diaryl sulfoxide motif is found in various pharmaceutical
candidates targeting specific enzymatic pathways where chirality determines potency.

Stereochemical Stability Diagram
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Stability Conditions
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Planar Transition State
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(Inactive/Distomer)

Click to download full resolution via product page
Figure 2: Thermal racemization pathway via pyramidal inversion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3116635?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/164/An_In_depth_Technical_Guide_to_p_Chlorobenzyl_p_chlorophenyl_sulfoxide_Molecular_Weight_Formula_and_Characterization.pdf
https://www.rsc.org/suppdata/jm/c2/c2jm16398e/c2jm16398e.pdf
https://m.chemsrc.com/en/cas/1235003-71-0_2508887.html
https://m.chemsrc.com/en/cas/1235003-71-0_2508887.html
https://www.sigmaaldrich.com/SG/en/product/astatechinc/ate245848806?context=bbe
https://www.chemsrc.com/en/cas/13343-26-5_337949.html
https://www.benchchem.com/product/b3116635/docs#physicochemical-properties-of-r-p-chlorophenyl-phenyl-sulfoxide
https://www.benchchem.com/product/b3116635/docs#physicochemical-properties-of-r-p-chlorophenyl-phenyl-sulfoxide
https://www.benchchem.com/product/b3116635/docs#physicochemical-properties-of-r-p-chlorophenyl-phenyl-sulfoxide
https://www.benchchem.com/product/b3116635/docs#physicochemical-properties-of-r-p-chlorophenyl-phenyl-sulfoxide
https://www.benchchem.com/product/b3116635?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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